Conformational Restriction via Thorpe–Ingold Effect
The gem-dimethyl substitution on the cyclopropane ring restricts the conformational freedom of the cyclopropane scaffold via the Thorpe–Ingold effect, increasing the population of the gauche conformation necessary for productive binding interactions. The non-gem-dimethyl analog, 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1251355-24-4; MW 153.14), lacks this steric bias and presents a more flexible cyclopropane ring with different spatial orientation of the triazole and carboxylic acid vectors . The gem-dimethyl group increases the molecular weight by 28.05 Da (181.19 vs. 153.14) and raises the Fsp³ from approximately 0.50 to 0.625, reflecting enhanced three-dimensional character .
| Evidence Dimension | Molecular weight and Fsp³ (fraction sp³) as proxies for conformational complexity |
|---|---|
| Target Compound Data | MW = 181.19 g/mol; Fsp³ = 0.625; 2 asymmetric atoms |
| Comparator Or Baseline | 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1251355-24-4): MW = 153.14 g/mol; Fsp³ ≈ 0.50 (estimated); 0 asymmetric atoms specified |
| Quantified Difference | ΔMW = +28.05 g/mol; ΔFsp³ ≈ +0.125; +2 asymmetric centers conferring stereochemical complexity |
| Conditions | Physicochemical property comparison based on vendor-reported and calculated data |
Why This Matters
Higher Fsp³ and the presence of asymmetric centers correlate with improved selectivity, lower promiscuity, and better IP position in lead optimization campaigns.
